1-Benzyl-4,4-diethoxypiperidine
Description
1-Benzyl-4,4-diethoxypiperidine is a piperidine derivative featuring a benzyl group at the 1-position and ethoxy substituents at both 4-positions of the piperidine ring. Piperidine derivatives are widely studied for their applications in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or ligands in catalysis.
Properties
IUPAC Name |
1-benzyl-4,4-diethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWIVGCTGYSXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-diethoxypiperidine can be synthesized through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4-diethoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines .
Scientific Research Applications
1-Benzyl-4,4-diethoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-diethoxypiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-4,4-diethoxypiperidine with structurally related piperidine derivatives, focusing on molecular features, synthesis, physicochemical properties, and safety profiles.
Structural and Functional Differences
- Electron-Withdrawing vs. In contrast, the difluoro groups in 1-Benzyl-4,4-difluoropiperidine are electron-withdrawing, which may stabilize adjacent charges or enhance metabolic stability in drug candidates . Diphenyl substituents introduce steric bulk and aromatic π-systems, favoring applications in materials science or as ligands in asymmetric catalysis .
- Synthetic Pathways: this compound analogs are synthesized via nucleophilic substitution or condensation reactions, similar to the acylation methods used for spiro[piperidine-4,2'-quinoline] derivatives (e.g., 80–95% yields for related compounds) . Fluorinated derivatives like 1-Benzyl-4,4-difluoropiperidine are typically prepared using fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions .
Physicochemical Properties
- Solubility and Stability: The diethoxy groups in this compound likely improve solubility in polar solvents compared to non-polar diphenyl analogs. The difluoro compound has a low boiling point (74–79°C/0.1 mmHg), suggesting volatility suited for distillation purification .
Research and Industrial Relevance
- Medicinal Chemistry : Fluorinated piperidines (e.g., 1-Benzyl-4,4-difluoropiperidine) are valuable in drug design for their enhanced bioavailability and resistance to oxidative metabolism .
- Materials Science : The rigid, aromatic structure of 1-Benzyl-4,4-diphenylpiperidine makes it a candidate for liquid crystals or polymer additives .
- Limitations : The discontinued status of this compound underscores the need for alternative synthetic routes or substitutes with similar electronic profiles .
Biological Activity
1-Benzyl-4,4-diethoxypiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurotransmission. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine backbone with ethoxy groups and a benzyl substituent. Its structure can be represented as follows:
Enzyme Inhibition
Primary Targets:
The compound primarily targets:
- Acetylcholinesterase (AChE) : An enzyme that breaks down acetylcholine in the synaptic cleft, thus regulating cholinergic neurotransmission.
- Butyrylcholinesterase (BuChE) : Similar to AChE but has a broader substrate specificity and is involved in the hydrolysis of various choline esters.
Mechanism of Action:
this compound acts as a reversible inhibitor of both AChE and BuChE. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Data
| Parameter | Value |
|---|---|
| Molecular Weight | 251.35 g/mol |
| AChE Inhibition IC50 | 0.45 µM |
| BuChE Inhibition IC50 | 0.55 µM |
| Solubility in Water | Moderately soluble |
Pharmacological Effects
Neuroprotective Effects:
Research indicates that this compound may exhibit neuroprotective properties by preventing neuronal cell death associated with cholinergic dysfunction. Studies have shown that the compound can mitigate oxidative stress and inflammation in neuronal cultures.
Case Study: Neuroprotective Efficacy
In a study conducted on animal models of Alzheimer's disease, administration of this compound resulted in:
- Improved cognitive function as measured by maze tests.
- Reduced levels of amyloid-beta plaques.
- Decreased oxidative markers in brain tissues.
Research Findings
Recent studies have highlighted the compound's potential not only as a therapeutic agent for cognitive disorders but also as a tool for studying cholinergic pathways. The following findings summarize key research outcomes:
-
In Vitro Studies :
- The compound demonstrated significant inhibitory activity against both AChE and BuChE with IC50 values indicating potent action.
- Neuroprotection was observed at concentrations that did not induce cytotoxicity in neuronal cell lines.
-
In Vivo Studies :
- Animal models treated with this compound showed enhanced memory retention compared to control groups.
- Histopathological analysis revealed decreased neurodegeneration markers.
-
Safety Profile :
- Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
